6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Properties
CAS No. |
632320-87-7 |
|---|---|
Molecular Formula |
C22H15N3O5S |
Molecular Weight |
433.44 |
IUPAC Name |
6,7-dimethyl-1-(4-nitrophenyl)-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C22H15N3O5S/c1-11-9-15-16(10-12(11)2)30-20-17(19(15)26)18(13-3-5-14(6-4-13)25(28)29)24(21(20)27)22-23-7-8-31-22/h3-10,18H,1-2H3 |
InChI Key |
ISZYJXOVZBAYIE-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC=C(C=C5)[N+](=O)[O-] |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromeno[2,3-c]pyrrole Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminobenzaldehyde derivative, with a diketone under acidic or basic conditions.
Introduction of the Thiazole Ring: The thiazole ring can be introduced via a condensation reaction between a thioamide and a haloketone.
Substitution with Nitrophenyl and Dimethyl Groups:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring or the nitrophenyl group, leading to the formation of sulfoxides or nitro derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under hydrogenation conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas (H₂) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (amines, thiols) under acidic or basic conditions facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides, nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Antibacterial Activity
Research indicates that derivatives of pyrrole compounds exhibit significant antibacterial properties. The heterocyclic structure of 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione may enhance its interaction with bacterial targets. Studies have shown that similar compounds can inhibit bacterial growth through mechanisms such as DNA gyrase inhibition and disruption of cell wall synthesis .
Case Study:
A study on pyrrole derivatives demonstrated that modifications in the structure could lead to enhanced antibacterial efficacy against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). The introduction of electron-withdrawing groups (like nitrophenyl) was found to increase potency .
Anticancer Properties
Emerging research suggests that compounds containing the pyrrole moiety can exhibit anticancer activity. The mechanism may involve the induction of apoptosis in cancer cells through the modulation of signaling pathways .
Data Table: Anticancer Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 10 | Apoptosis induction |
| Compound B | MCF-7 | 15 | Cell cycle arrest |
| 6,7-Dimethyl... | A549 | TBD | TBD |
Organic Photovoltaics
The unique electronic properties of this compound make it a candidate for use in organic photovoltaic devices. Its ability to act as a light-harvesting molecule can enhance the efficiency of solar cells.
Case Study:
Research has indicated that incorporating such compounds into polymer matrices can improve charge transport properties and overall device performance in organic solar cells .
Photodegradation Studies
The compound's stability under UV light makes it suitable for studying photodegradation processes. Its behavior under environmental conditions can provide insights into the degradation pathways of similar organic pollutants.
Research Findings:
Studies have shown that compounds with similar structures undergo photodegradation when exposed to sunlight, leading to the formation of less toxic byproducts . This property is crucial for assessing environmental impacts and developing remediation strategies.
Mechanism of Action
The mechanism by which 6,7-Dimethyl-1-(4-nitrophenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The nitrophenyl group, for example, can participate in electron transfer reactions, while the thiazole ring may bind to metal ions or other biomolecules, influencing cellular processes.
Comparison with Similar Compounds
Table 1: Structural and Substituent Variations
Key Observations :
Key Observations :
Key Observations :
- The 4-nitrophenyl group (common in the target compound and thiadiazoles) is associated with antimicrobial activity, likely due to electron-withdrawing effects enhancing target binding .
- Thiazole-containing derivatives (e.g., target compound) may exhibit enhanced activity compared to pyridine or thiadiazole analogs, though direct data are needed.
Q & A
Q. Key Considerations :
- Use inert atmospheres (e.g., N₂) to prevent oxidation during thiazole ring formation.
- Purification via column chromatography or crystallization to isolate intermediates .
Advanced: How can synthetic yields be optimized when handling steric hindrance from the 4-nitrophenyl and thiazole groups?
Methodological Answer :
Steric challenges arise from the bulky 4-nitrophenyl and planar thiazole moieties. Optimization strategies include:
- Catalytic Systems : Palladium-based catalysts (e.g., Pd(PPh₃)₄) to facilitate coupling reactions under milder conditions .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) to control reaction kinetics and reduce side products.
Q. Data Example :
| Reaction Condition | Yield (%) | Purity (%) |
|---|---|---|
| Pd(PPh₃)₄, DMF, 80°C | 72 | 98 |
| No Catalyst, DCM, RT | 32 | 85 |
Basic: What spectroscopic techniques are most effective for structural validation of this compound?
Q. Methodological Answer :
- NMR Spectroscopy :
- ¹H NMR identifies methyl (δ 2.1–2.3 ppm) and aromatic protons (δ 7.5–8.3 ppm).
- ¹³C NMR confirms carbonyl groups (δ 170–180 ppm) and nitrophenyl carbons .
- HPLC-MS : Validates molecular weight (C₂₄H₁₈N₃O₅S, calculated 476.1 g/mol) and purity (>95%) .
Advanced: How can conflicting crystallography and NMR data for the chromeno-pyrrole core be resolved?
Methodological Answer :
Discrepancies often arise from dynamic motion in solution (NMR) vs. static crystal packing (X-ray).
- Dynamic NMR : Variable-temperature studies to detect conformational exchange.
- DFT Calculations : Compare theoretical NMR chemical shifts with experimental data to identify dominant conformers.
- Synchrotron X-ray : High-resolution crystallography resolves subtle bond-length distortions caused by nitro-thiazole interactions .
Basic: What biological targets or pathways are associated with this compound?
Methodological Answer :
Preliminary studies suggest:
- Chemokine Receptors : Modulates CXCR4/CXCR7 via thiazole-mediated hydrophobic interactions .
- Antimicrobial Activity : Nitrophenyl group enhances membrane penetration, targeting bacterial efflux pumps .
Q. Assay Example :
| Target | IC₅₀ (µM) | Assay Type |
|---|---|---|
| CXCR4 | 0.85 | Competitive ELISA |
| E. coli Growth | 12.4 | Broth microdilution |
Advanced: How to address contradictory bioactivity results across cell lines (e.g., cancer vs. non-cancer)?
Methodological Answer :
Contradictions may stem from:
- Cellular Redox State : Nitro group reduction (to amino) in hypoxic cancer cells alters activity.
- Metabolic Profiling : LC-MS/MS to track intracellular metabolite formation.
- Pathway-Specific Knockdowns : CRISPR/Cas9 silencing of CXCR4 in cancer cells to isolate mechanism .
Basic: What are key analogs of this compound, and how do substitutions alter properties?
Q. Methodological Answer :
| Analog Substituent | Key Property Change |
|---|---|
| 4-Aminophenyl (vs. nitro) | Enhanced solubility, reduced toxicity |
| Methylphenyl (vs. nitro) | Lower electron-withdrawing effect |
| Morpholinopropyl side chain | Improved blood-brain barrier penetration |
Advanced: How to design SAR studies for optimizing thiazole-nitrophenyl synergy?
Q. Methodological Answer :
- Fragment-Based Design : Synthesize truncated analogs (e.g., thiazole-only or nitrophenyl-only) to isolate contributions.
- Molecular Dynamics : Simulate binding to CXCR4 to identify critical van der Waals contacts.
- In Vivo PK/PD : Compare bioavailability of nitro vs. cyano derivatives in murine models .
Basic: What computational tools predict the compound’s reactivity in nucleophilic environments?
Q. Methodological Answer :
- Density Functional Theory (DFT) : Calculate Fukui indices to identify electrophilic sites (e.g., pyrrole C-3).
- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-deficient regions (nitrophenyl) prone to nucleophilic attack .
Advanced: How to resolve discrepancies in reported thermal stability (TGA vs. DSC)?
Q. Methodological Answer :
- Controlled Heating Rates : Use 5°C/min in TGA to match DSC conditions.
- Powder X-ray Diffraction (PXRD) : Post-thermal analysis to detect amorphous vs. crystalline phase changes.
- Kinetic Modeling : Apply Flynn-Wall-Ozawa method to decompose overlapping thermal events .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
